molecular formula C18H19ClIN3O B4188213 2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B4188213
M. Wt: 455.7 g/mol
InChI Key: HPYHPYKCUPMGDN-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is an organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a piperazinyl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific receptors or enzymes.

    Biology: The compound can be used in biochemical assays to study protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and iodo groups, as well as the piperazinyl phenyl moiety, can interact with specific sites on the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the piperazinyl phenyl moiety, which can impart specific biological or chemical properties not found in other similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClIN3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)14-12-13(20)6-7-15(14)19/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYHPYKCUPMGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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